Increased Lipophilicity via Bromine Substitution Enables Superior Membrane Permeability
The target compound exhibits an XLogP3-AA of 0.8, compared to 0.1 for the non-brominated analog 1-(5-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one [1][2]. This 0.7 log unit increase in lipophilicity is directly attributed to the presence of the bromine atom at the 6-position [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 1-(5-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one: XLogP3-AA = 0.1 |
| Quantified Difference | +0.7 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07 or 2025.04.14) |
Why This Matters
Higher lipophilicity enhances passive membrane permeability and is a critical parameter for central nervous system (CNS) drug design, where compounds with XLogP between 1-3 are often preferred, making the brominated analog a better starting point for neurological targets [3].
- [1] PubChem. (2025). Compound Summary for CID 20754722: 1-(5-amino-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one. National Center for Biotechnology Information. View Source
- [2] PubChem. (2021). Compound Summary for CID 54593313: 1-(5-amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one. National Center for Biotechnology Information. View Source
- [3] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
